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Silicon Dioxide

Particle Size Analysis Surface Area (BET) Rheology

Generic silicon dioxide procurement without specifying SAS type—fumed, precipitated, silica gel, or colloidal—risks performance failure. Fumed silica delivers superior rheology control and reinforcement in silicone rubber. Silica gel provides tunable internal porosity (0.98 mL/g) for catalysis and chromatography. Precipitated silica offers cost-effective bulk reinforcement. Colloidal silica enables precision polishing and coating. Specify your SAS grade to match application requirements. All grades REACH-registered, TSCA-listed, and FDA GRAS for food-grade use.

Molecular Formula SiO2
O2Si
Molecular Weight 60.084 g/mol
CAS No. 1317-79-9
Cat. No. B7765840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon Dioxide
CAS1317-79-9
Molecular FormulaSiO2
O2Si
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2022)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
4.844e+004 mg/L @ 25 °C (est)
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Silicon Dioxide (CAS 1317-79-9) Procurement Guide: Selecting the Optimal Silica Grade for Industrial Performance


Silicon dioxide (SiO₂, CAS 1317-79-9) encompasses a family of synthetic amorphous silicas (SAS) that includes fumed silica, precipitated silica, silica gel, and colloidal silica, each manufactured via distinct processes yielding unique structural and surface properties . While all share the same fundamental chemical composition, their physical forms and performance characteristics diverge sharply, making grade selection critical for achieving target functional outcomes in applications ranging from rheology modification and reinforcement to catalysis and separation [1]. This evidence guide provides quantitative comparative data to support procurement decisions based on verifiable, application-specific differentiation.

Why 'Silica' Is Not Interchangeable: Critical Performance Gaps in Silicon Dioxide (CAS 1317-79-9) Substitution


Procuring 'silicon dioxide' without specifying the exact synthetic amorphous silica (SAS) type—fumed, precipitated, silica gel, or colloidal—is scientifically and commercially unsound because the manufacturing route dictates primary particle size (from ~5 nm to >100 nm), specific surface area (from <100 m²/g to >1000 m²/g), and, crucially, internal porosity, which is present only in silica gel [1]. A direct substitution, for example replacing fumed silica with precipitated silica in a silicone rubber formulation, can result in a measurable decline in reinforcement and network formation, as quantified by tightly bound rubber content (3.72% vs. 16.71% at equal loading) and changes in the Payne effect [2]. The following sections present quantitative evidence that generic substitution leads to predictable and often unacceptable performance deficits.

Quantitative Comparative Evidence for Silicon Dioxide (CAS 1317-79-9) Grades: Particle Size, Surface Area, and Application Performance


Primary Particle Size and Specific Surface Area: Fumed vs. Precipitated Silica

Fumed silica is characterized by a significantly smaller primary particle size compared to precipitated silica. Fumed silica primary particles range from 7 to 40 nm, with BET surface areas from 50 to 400 m²/g [1]. In contrast, precipitated silica's primary particles grow rapidly to a diameter of approximately 100 nm during manufacturing [2]. While precipitated silica can have BET surface areas in the range of 60-300 m²/g, this is often due to microporosity created during processing, whereas fumed silica's high surface area is exclusively external [3].

Particle Size Analysis Surface Area (BET) Rheology

Purity: Fumed Silica vs. Precipitated Silica

The manufacturing process significantly impacts the purity of the final silicon dioxide product. Fumed silica, produced via flame hydrolysis of silicon tetrachloride, typically achieves a purity exceeding 99.8% SiO₂ (on an ignited basis) [1]. In comparison, standard precipitated silica, manufactured via a wet process from sodium silicate and acid, has a lower purity, typically around 98.0% SiO₂, due to the potential for residual salts and byproducts [2].

Purity Analysis Chemical Composition Quality Control

Reinforcement in Silicone Rubber: Fumed vs. Precipitated Silica Bound Rubber Content

The reinforcing efficacy of silica in silicone rubber is fundamentally linked to the nature of the filler-rubber interaction. At an equal loading of 40 phr (parts per hundred rubber), precipitated silica generated 16.71% tightly bound rubber, whereas fumed silica generated only 3.72% [1]. Despite this lower quantity of tightly bound rubber, the nanofiller network formed by fumed silica in the rubber matrix is significantly more robust, leading to a greatly enhanced Payne effect and superior damping properties [1][2]. This is attributed to the formation of a dendritic, entangled network by fumed silica, compared to the irregular agglomerates formed by precipitated silica [1].

Rubber Reinforcement Bound Rubber Polymer-Filler Interaction

Internal Porosity: Silica Gel vs. Fumed and Precipitated Silica

Internal porosity is a defining structural feature that separates silica gel from fumed and precipitated silica. Silica gel is characterized by a three-dimensional network of primary particles (3-30 nm) that creates significant internal porosity and a high specific pore volume [1]. In direct contrast, both fumed and precipitated silica are described as having negligible internal surface area, with fumed silica having no internal surface area and precipitated silica having minimal internal porosity [2][3]. This is a direct consequence of the sol-gel manufacturing process for silica gel, which is not used for the other two forms [1]. Quantitative data for a specific SiO₂ catalyst support material shows a BET surface area of 287 m²/g and a specific pore volume of 0.98 mL/g, values that are characteristic of porous silica gels and unattainable with non-porous fumed or precipitated silicas [4].

Porosity Pore Volume Catalyst Support Chromatography

Dispersion and Physical Properties in Natural Rubber Latex Foam: Hydrophobic Fumed Silica vs. Hydrophilic Alternatives

The surface chemistry of silica dictates its dispersion and performance in rubber matrices. In a study on natural rubber latex foam, hydrophobic fumed silica (Reolosil DM30) demonstrated a hardness of 52.0 ± 2.1 IRHD, which is 15.6% higher than the 45.0 ± 1.3 IRHD of the non-silica control and 8.3% higher than the 48.0 ± 2.4 IRHD of hydrophilic fumed silica (Aerosil 200) [1]. The crosslink density also increased from 11.0 ± 0.2 mol/cm³ for the control to 11.6 ± 0.6 mol/cm³ with Reolosil DM30 [1]. The study concluded that hydrophobic fumed silica exhibits better dispersion in natural rubber, leading to superior mechanical and physical properties compared to hydrophilic fumed and precipitated silicas [1].

Rubber Latex Foam Silica Dispersion Mechanical Properties

Application Scenarios for Silicon Dioxide (CAS 1317-79-9) Driven by Quantitative Performance Differentiation


High-Performance Silicone Rubber Compounding

Formulators seeking maximum reinforcement and superior damping properties in silicone rubber should specify fumed silica. Quantitative evidence demonstrates that fumed silica forms a more robust nanofiller network, enhancing the Payne effect and damping, despite having a lower bound rubber content (3.72%) compared to precipitated silica (16.71%) at 40 phr loading [9]. The superior reinforcing effect of fumed silica over precipitated silica in silicone rubber is consistently observed [6]. This performance justifies the higher cost of fumed silica for demanding applications in automotive, aerospace, and high-end consumer goods where mechanical reliability and dynamic performance are critical.

Thixotropic Rheology Control in Coatings and Adhesives

For applications requiring high shear-thinning and anti-settling properties at low additive concentrations, fumed silica is the optimal choice. Its small primary particle size (7-40 nm) and high external surface area (50-400 m²/g) enable the formation of a weak, hydrogen-bonded network that is easily disrupted and reformed, providing thixotropic behavior at loadings as low as 1-5 wt% [9]. Precipitated silica, with its larger particle size (~100 nm) and lower external surface area, cannot match this efficiency [6]. This makes fumed silica essential for high-performance coatings, adhesives, and sealants where precise rheology control and stability are required without compromising other formulation properties.

Heterogeneous Catalyst Support and Chromatographic Stationary Phase

Silica gel is the only silicon dioxide grade suitable for applications demanding high internal porosity, such as catalyst supports and chromatographic separations. The sol-gel manufacturing process creates a three-dimensional network with tunable pore volumes, exemplified by a specific pore volume of 0.98 mL/g [9]. This internal porosity is absent in fumed and precipitated silica, which have negligible internal surface area [6][7]. This fundamental structural difference dictates that only silica gel can provide the high surface area, pore volume, and mechanical stability required for efficient catalyst dispersion and molecular separation [8].

Reinforcement of Natural Rubber Latex Foam

When reinforcing natural rubber latex foam, procurement should specifically target hydrophobic fumed silica. Comparative testing shows that hydrophobic fumed silica (Reolosil DM30) yields a hardness of 52.0 IRHD, a 15.6% increase over the non-silica control (45.0 IRHD) and an 8.3% increase over hydrophilic fumed silica (48.0 IRHD) [9]. This superior performance is attributed to better dispersion in the natural rubber matrix [9]. The quantitative improvement in mechanical properties directly supports the selection of hydrophobic fumed silica for producing higher-quality, more durable foam products for bedding, insulation, and automotive components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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